molecular formula C12H10ClN7 B607345 Epiblastin A

Epiblastin A

Número de catálogo: B607345
Peso molecular: 287.71 g/mol
Clave InChI: ZWNKKZSRANLVEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Epiblastina A se puede sintetizar mediante un enfoque de desarrollo de compuestos basado en la estructura. Una de las rutas sintéticas implica la reacción de (3-clorofenil) acetonitrilo con carbonato de cesio en tetrahidrofurano a 65 °C durante 3 horas . Este método permite la sustitución de grupos alcoxi en la posición C4 del compuesto .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para Epiblastina A no están ampliamente documentados, la síntesis generalmente involucra técnicas y reactivos estándar de química orgánica. La escalabilidad de la síntesis dependería de la optimización de las condiciones de reacción y la garantía de la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Epiblastina A principalmente experimenta reacciones de inhibición, específicamente dirigidas a la caseína cinasa 1. Actúa como un inhibidor competitivo del ATP, uniéndose a la cinasa y evitando su actividad .

Reactivos y condiciones comunes:

    Reactivos: (3-clorofenil) acetonitrilo, carbonato de cesio, tetrahidrofurano.

    Condiciones: 65 °C durante 3 horas.

Productos principales: El producto principal de la síntesis es la propia Epiblastina A, que se puede modificar aún más para crear derivados con diferentes sustituyentes en posiciones específicas .

Actividad Biológica

Epiblastin A is a small molecule that has garnered attention for its role in the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (ESCs). This compound functions primarily through the inhibition of casein kinase 1 alpha (CK1α), a key enzyme involved in various signaling pathways that regulate cell pluripotency and differentiation. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on gene expression, and implications for stem cell research.

This compound's primary mechanism involves the inhibition of CK1α , which leads to significant changes in cellular signaling pathways:

  • WNT Signaling Activation : Inhibition of CK1α promotes the activation of WNT signaling pathways, crucial for maintaining pluripotency in stem cells.
  • TGFβ/SMAD2 Signaling Inhibition : Concurrently, this compound inhibits TGFβ/SMAD2 signaling, which is typically associated with differentiation processes.

These dual actions facilitate the conversion of EpiSCs to ESCs by stabilizing the pluripotency network within the cells .

Table 1: Key Findings on this compound's Biological Activity

Study ReferenceKey FindingsMethodology
This compound induces high conversion efficiency of EpiSCs to ESCs, showing a nearly 2-fold increase compared to other compounds.Gene expression analysis and morphological assessments.
The compound enhances the expression of pluripotency factors such as Nanog and Klf2, essential for maintaining ESC characteristics.Kinase profiling and gene knockdown experiments.
Optimal concentration for promoting ESC self-renewal identified as 2 μM; higher concentrations were toxic.Titration experiments in N2B27 medium.

Case Studies

Several studies have investigated the effects of this compound on EpiSCs:

  • Reprogramming Efficiency : Ursu et al. demonstrated that this compound significantly enhances the reprogramming efficiency of EpiSCs into ESC-like cells, as evidenced by increased Oct4-GFP expression and morphological similarities to ESCs .
  • Gene Expression Dynamics : In a longitudinal study, it was found that treatment with this compound led to upregulation of key pluripotency genes over time, with notable peaks observed at day 8 post-treatment . This suggests a progressive stabilization of pluripotency markers in response to CK1 inhibition.
  • Chimera Formation Capability : Cells converted using this compound regained their ability to contribute to chimera development when injected into blastocysts, indicating their functional equivalence to ESCs .

Propiedades

IUPAC Name

6-(3-chlorophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKZSRANLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?

A1: this compound is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that this compound selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].

Q2: How does this compound's effect on CK1α translate to potential benefits for colorectal cancer patients?

A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that this compound significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with this compound could offer a new therapeutic avenue for CRC treatment.

Q3: Besides colorectal cancer, are there other potential applications for this compound?

A3: Interestingly, this compound has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.

Q4: What is known about the relationship between the structure of this compound and its activity?

A4: While the provided research doesn't delve deep into this compound's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.

Q5: Has this compound been tested in humans, and if so, what are the findings?

A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of this compound in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.